Cas no 1309933-33-2 (2-Bromo-1-ethoxy-4-methoxybenzene)
2-Bromo-1-ethoxy-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- MFCD18917878
- SCHEMBL17260308
- 1309933-33-2
- 2-bromo-1-ethoxy-4-methoxybenzene
- 2-Bromo-1-ethoxy-4-methoxybenzene
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- Inchi: 1S/C9H11BrO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3
- InChI Key: YGAKEHPEXSNMRE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OCC)OC
Computed Properties
- Exact Mass: 229.99424g/mol
- Monoisotopic Mass: 229.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5Ų
2-Bromo-1-ethoxy-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603541-250mg |
2-Bromo-1-ethoxy-4-methoxybenzene; . |
1309933-33-2 | 250mg |
€474.70 | 2024-07-19 | ||
| abcr | AB603541-500mg |
2-Bromo-1-ethoxy-4-methoxybenzene; . |
1309933-33-2 | 500mg |
€655.10 | 2024-07-19 | ||
| abcr | AB603541-1g |
2-Bromo-1-ethoxy-4-methoxybenzene; . |
1309933-33-2 | 1g |
€895.50 | 2024-07-19 |
2-Bromo-1-ethoxy-4-methoxybenzene Suppliers
2-Bromo-1-ethoxy-4-methoxybenzene Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Bromo-1-ethoxy-4-methoxybenzene
2-Bromo-1-Ethoxy-4-Methoxybenzene: A Comprehensive Overview
2-Bromo-1-ethoxy-4-methoxybenzene (CAS No. 1309933-33-2) is a brominated aromatic compound with a unique structure that combines bromine, ethoxy, and methoxy substituents on a benzene ring. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile reactivity and potential applications. In this article, we will delve into the structural properties, synthesis methods, and recent advancements in the utilization of 2-bromo-1-ethoxy-4-methoxybenzene.
The molecular structure of 2-bromo-1-ethoxy-4-methoxybenzene is characterized by a benzene ring with three substituents: a bromine atom at position 2, an ethoxy group (-OCH₂CH₃) at position 1, and a methoxy group (-OCH₃) at position 4. This substitution pattern imparts distinct electronic and steric effects on the molecule, making it highly reactive in various organic reactions. The presence of electron-donating groups like methoxy and ethoxy increases the electron density of the benzene ring, facilitating electrophilic aromatic substitution reactions. Conversely, the bromine atom acts as an electron-withdrawing group, which can direct subsequent reactions depending on its position relative to other substituents.
Recent studies have explored the synthesis of 2-bromo-1-ethoxy-4-methoxybenzene through various routes. One common method involves the bromination of 1-ethoxy-4-methoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. This reaction typically occurs under reflux conditions in a solvent like dichloromethane or carbon disulfide. The regioselectivity of bromination is influenced by the directing effects of the existing substituents on the benzene ring. The methoxy and ethoxy groups are strong activating groups that direct incoming electrophiles to positions ortho and para to themselves. However, due to steric hindrance and electronic effects, bromination predominantly occurs at position 2 in this case.
The applications of 2-bromo-1-ethoxy-4-methoxybenzene span across multiple disciplines. In organic synthesis, it serves as an intermediate for constructing more complex molecules with diverse functionalities. For instance, it can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as thiols, amines, or hydroxides to yield substituted derivatives. These derivatives find applications in drug discovery programs targeting various therapeutic areas.
In materials science, 2-bromo-1-ethoxylate compounds have been investigated for their potential use in polymer synthesis and as precursors for functional materials. The bromine atom can act as a leaving group in coupling reactions, enabling the formation of covalent bonds with other organic fragments or inorganic moieties.
Recent research has also highlighted the role of brominated aromatic compounds like 2-bromo-1-ehtoxylate derivatives in green chemistry initiatives. Scientists are exploring ways to utilize these compounds in catalytic processes that reduce environmental impact while maintaining high yields and selectivity.
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